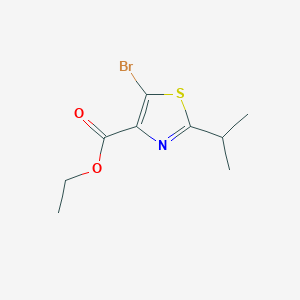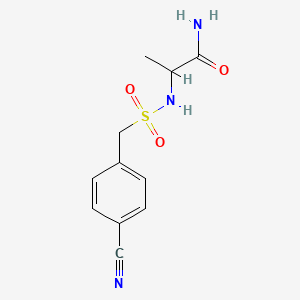
(1-(7h-Purin-6-yl)piperidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(7H-Purin-6-yl)piperidin-4-yl)methanol: is a chemical compound that features a purine ring system attached to a piperidine ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(7H-Purin-6-yl)piperidin-4-yl)methanol typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions starting from simple precursors like formamide and cyanamide.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the purine ring is replaced by a piperidine derivative.
Introduction of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to modify the purine or piperidine rings, using agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The purine ring can participate in nucleophilic substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced purine or piperidine derivatives.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
(1-(7H-Purin-6-yl)piperidin-4-yl)methanol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(7H-Purin-6-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The purine ring can mimic natural nucleotides, allowing the compound to interfere with biological processes like DNA replication or protein synthesis. The piperidine ring may enhance the compound’s binding affinity and specificity, while the methanol group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
(1-(7H-Purin-6-yl)piperidin-4-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(1-(7H-Purin-6-yl)piperidin-4-yl)amine: Contains an amine group instead of methanol.
(1-(7H-Purin-6-yl)piperidin-4-yl)carboxylic acid: Features a carboxylic acid group instead of methanol.
Uniqueness
- The presence of the methanol group in (1-(7H-Purin-6-yl)piperidin-4-yl)methanol provides unique chemical reactivity and potential for hydrogen bonding, which can influence its biological activity and interactions with molecular targets.
Properties
Molecular Formula |
C11H15N5O |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
[1-(7H-purin-6-yl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C11H15N5O/c17-5-8-1-3-16(4-2-8)11-9-10(13-6-12-9)14-7-15-11/h6-8,17H,1-5H2,(H,12,13,14,15) |
InChI Key |
JKCMIGBCSDULGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14914843.png)
![1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-benzotriazole](/img/structure/B14914844.png)

![N-[5-[3-[(2,6-dichlorophenyl)methyl]benzimidazol-5-yl]-1H-pyrazol-3-yl]-4-(4-ethylpiperazin-1-yl)benzamide](/img/structure/B14914859.png)
![3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14914865.png)



![2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine](/img/structure/B14914903.png)





